D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine

Catalog No.
S15778559
CAS No.
644997-43-3
M.F
C31H35N5O8
M. Wt
605.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine

CAS Number

644997-43-3

Product Name

D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine

IUPAC Name

2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid

Molecular Formula

C31H35N5O8

Molecular Weight

605.6 g/mol

InChI

InChI=1S/C31H35N5O8/c32-24(14-19-4-2-1-3-5-19)29(42)33-17-27(39)35-26(16-21-8-12-23(38)13-9-21)31(44)36-25(30(43)34-18-28(40)41)15-20-6-10-22(37)11-7-20/h1-13,24-26,37-38H,14-18,32H2,(H,33,42)(H,34,43)(H,35,39)(H,36,44)(H,40,41)/t24-,25-,26-/m1/s1

InChI Key

QRWYDVTZDTWVDW-TWJOJJKGSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)NCC(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)O)N

D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine is a synthetic peptide composed of the amino acids phenylalanine, glycine, and tyrosine in various configurations. This compound features D-amino acids, which are less common in nature compared to their L-counterparts. The structure of D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine can be represented as follows:

  • D-Phenylalanine: An aromatic amino acid that plays a role in protein synthesis and neurotransmitter function.
  • Glycine: The simplest amino acid, known for its role as an inhibitory neurotransmitter in the central nervous system.
  • D-Tyrosine: An aromatic amino acid involved in the synthesis of neurotransmitters such as dopamine and norepinephrine.

The unique arrangement of these amino acids contributes to the compound's distinct properties and potential biological activities.

Typical of peptides. These include:

  • Hydrolysis: The peptide bond can be cleaved by water, resulting in the release of individual amino acids. This reaction is catalyzed by enzymes such as proteases or under acidic/basic conditions.
  • Synthesis Reactions: The compound can be synthesized through solid-phase peptide synthesis or solution-phase methods, where specific coupling reagents facilitate the formation of peptide bonds between amino acids.
  • Oxidation: The phenolic hydroxyl group of D-tyrosine can be oxidized to form dopaquinone, which may further react to produce melanin-like compounds.

These reactions are essential for both the study of the compound's properties and its potential applications in various fields.

The biological activity of D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine is largely attributed to its constituent amino acids. Research indicates that:

  • Neurotransmitter Modulation: D-phenylalanine may enhance the levels of phenylethylamine, a compound linked to mood elevation, while D-tyrosine is involved in the synthesis of catecholamines.
  • Antioxidant Properties: Tyrosine and phenylalanine have been shown to possess antioxidant properties, potentially protecting cells from oxidative stress.
  • Neuroprotective Effects: Peptides containing D-amino acids may exhibit neuroprotective effects, possibly due to their ability to modulate receptor activity and reduce excitotoxicity.

These biological activities suggest that D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine could have therapeutic potential in treating neurological disorders or enhancing cognitive function.

The synthesis of D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine can be achieved through several methods:

  • Solid-phase Peptide Synthesis: This method involves attaching the first amino acid to a solid support and sequentially adding protected amino acids. The use of coupling agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) facilitates peptide bond formation.
  • Solution-phase Synthesis: In this approach, amino acids are activated using coupling reagents in a solution, allowing for the formation of peptide bonds without solid support.
  • Enzymatic Synthesis: Enzymes such as proteases can catalyze the formation of peptide bonds under mild conditions, providing an alternative method for synthesizing peptides with specific configurations.

These methods allow for flexibility in producing peptides with desired sequences and configurations.

D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine has several potential applications:

  • Pharmaceuticals: Due to its neuroactive properties, it may be explored for use in developing treatments for mood disorders or neurodegenerative diseases.
  • Nutraceuticals: This compound could be incorporated into dietary supplements aimed at enhancing cognitive function or mood stabilization.
  • Research Tools: It may serve as a model compound for studying peptide interactions and mechanisms within biological systems.

These applications highlight the versatility and potential benefits of this synthetic peptide.

Interaction studies involving D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine primarily focus on its binding affinities with neurotransmitter receptors or enzymes:

  • Receptor Binding Studies: Investigations into how this compound interacts with dopamine receptors could elucidate its role in modulating neurotransmitter activity.
  • Enzyme Inhibition Studies: The potential inhibitory effects on enzymes involved in neurotransmitter degradation may also be explored, contributing to enhanced levels of key neurochemicals.

Such studies are crucial for understanding the pharmacological profiles and therapeutic potentials of this compound.

D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine shares structural similarities with several other peptides but exhibits unique properties due to its specific arrangement of D-amino acids. Here are some comparable compounds:

Compound NameKey Features
L-TyrosineNaturally occurring amino acid involved in neurotransmitter synthesis
L-Phe-Gly-L-TyrSimilar sequence but contains L-amino acids; potential differences in biological activity
D-Phe-Gly-L-TyrContains one D-amino acid; may exhibit altered receptor interactions
Glycyl-L-TyrosineSimple dipeptide; lacks phenylalanine component

The uniqueness of D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine lies in its complete composition of D-amino acids, which may influence its stability, bioavailability, and interaction with biological systems compared to similar compounds containing L-amino acids.

XLogP3

-1.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

8

Exact Mass

605.24856309 g/mol

Monoisotopic Mass

605.24856309 g/mol

Heavy Atom Count

44

Dates

Last modified: 08-15-2024

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